Cannabidiol - 3556-78-3

Cannabidiol

Catalog Number: EVT-459767
CAS Number: 3556-78-3
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cannabidiol is an cannabinoid that is cyclohexene which is substituted by a methyl group at position 1, a 2,6-dihydroxy-4-pentylphenyl group at position 3, and a prop-1-en-2-yl group at position 4. It has a role as a plant metabolite and an antimicrobial agent. It is a member of resorcinols, an olefinic compound and a phytocannabinoid.
Cannabidiol, or CBD, is one of at least 85 active cannabinoids identified within the Cannabis plant. It is a major phytocannabinoid, accounting for up to 40% of the Cannabis plant's extract, that binds to a wide variety of physiological targets of the endocannabinoid system within the body. Although the exact medical implications are currently being investigated, CBD has shown promise as a therapeutic and pharmaceutical drug target. In particular, CBD has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity, among other currently investigated uses. CBD's exact place within medical practice is still currently hotly debated, however as the body of evidence grows and legislation changes to reflect its wide-spread use, public and medical opinion have changed significantly with regards to its usefulness in a number of medical conditions ranging from anxiety to epilepsy. From a pharmacological perspective, Cannabis' (and CBD's) diverse receptor profile explains its potential application for such a wide variety of medical conditions. Cannabis contains more than 400 different chemical compounds, of which 61 are considered cannabinoids, a class of compounds that act upon endogenous cannabinoid receptors of the body. Cannabinoid receptors are utilized endogenously by the body through the endocannabinoid system, which includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes. Through its modulation of neurotransmitter release, the endocannabinoid system regulates cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems. These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2). CB1 receptors are found in both the central and peripheral nervous systems, with the majority of receptors localized to the hippocampus and amygdala of the brain. Physiological effects of using cannabis make sense in the context of its receptor activity as the hippocampus and amygdala are primarily involved with regulation of memory, fear, and emotion. In contrast, CB2 receptors are mainly found peripherally in immune cells, lymphoid tissue, and peripheral nerve terminals. Tetrahydrocannabinol (THC) and cannabidiol (CBD) are two types of cannabinoids found naturally in the resin of the marijuana plant, both of which interact with the cannabinoid receptors that are found throughout the body. Although THC and CBD have been the most studied cannabinoids, there are many others identified to date including cannabinol (CBN), cannabigerol (CBG), [DB14050] (CBDV), and [DB11755] (THCV) that can be found within the medical cannabis. While both CBD and THC are used for medicinal purposes, they have different receptor activity, function, and physiological effects. If not provided in their activated form (such as through synthetic forms of THC like [DB00470] or [DB00486]), THC and CBD are obtained through conversion from their precursors, tetrahydrocannabinolic acid-A (THCA-A) and cannabidiolic acid (CBDA), through decarboxylation reactions. This can be achieved through heating, smoking, vaporization, or baking of dried unfertilized female cannabis flowers. The primary psychoactive component of Cannabis, delta 9-tetrahydrocannabinol (Δ9-THC), demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors. This activity results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes. In contrast to THC's weak agonist activity, CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation is achieved through the modulation of receptor activity on a functionally distinct site from the agonist or antagonist binding site which is clinically significant as direct agonists (such as THC) are limited by their psychomimetic effects such as changes to mood, memory, and anxiety. In addition to the well-known activity on CB1 and CB2 receptors, there is further evidence that CBD also activates 5-HT1A/2A/3A serotonergic and TRPV1–2 vanilloid receptors, antagonizes alpha-1 adrenergic and µ-opioid receptors, inhibits synaptosomal uptake of noradrenaline, dopamine, serotonin and gamma-aminobutyric acid (GABA), and cellular uptake of anandamide, acts on mitochondria Ca2+ stores, blocks low-voltage-activated (T-type) Ca2+ channels, stimulates activity of the inhibitory glycine-receptor, and inhibits activity of fatty amide hydrolase (FAAH). CBD is currently available in Canada within a 1:1 formulation with tetrahydrocannbinol (THC) (as the formulation known as "nabiximols") as the brand name product Sativex. It is approved for use as adjunctive treatment for symptomatic relief of spasticity in adult patients with multiple sclerosis (MS). Sativex was also given a conditional Notice of Compliance (NOC/c) for use as adjunctive treatment for the symptomatic relief of neuropathic pain in adult patients with multiple sclerosis and as adjunctive analgesic treatment for moderate to severe pain in adult patients with advanced cancer. In April 2018, a Food and Drug Administration advisory panel unanimously recommended approval of Epidiolex (cannabidiol oral solution) for the treatment of two rare forms of epilepsy - Lennox-Gastaut syndrome and Dravet syndrome, which are among the two most difficult types of epilepsy to treat. Epidiolex was granted Orphan Drug designation as well as Fast Track Approval from the FDA for further study in these hard to treat conditions. Notably, phase 3 clinical trials of Epidiolex have demonstrated clinically significant improvement in Lennox-Gastaut syndrome and Dravet syndrome. On June 25th, 2018, Epidiolex was approved by the FDA to be the first CBD-based product available on the US market.
The mechanism of action of cannabidiol is as a Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and UGT1A9 Inhibitor, and UGT2B7 Inhibitor, and Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2B6 Inhibitor, and Cytochrome P450 2B6 Inducer.
Cannabidiol (CBD) is a non-psychoactive component of Cannabis sativa (marijuana), one of more than 80 cannabinoids identified in the plant, and the second most common constituent after Δ9-tetrahydrocannabinol (THC), the major psychoactive component. Cannabidiol is available as an FDA approved prescription medication (Epidiolex) used in moderately high doses for severe forms of epilepsy, but it is also widely available as over-the-counter CBD oils, gummies, topical creams or vaping solutions. High daily doses of cannabidiol are associated with frequent serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury with jaundice. The lower doses of cannabidiol found typically in over-the-counter CBD products are generally well tolerated without evidence of liver injury.
Cannabidiol is a natural product found in Cannabis sativa with data available.
Cannabidiol is a phytocannabinoid derived from Cannabis species, which is devoid of psychoactive activity, with analgesic, anti-inflammatory, antineoplastic and chemopreventive activities. Upon administration, cannabidiol (CBD) exerts its anti-proliferative, anti-angiogenic and pro-apoptotic activity through various mechanisms, which likely do not involve signaling by cannabinoid receptor 1 (CB1), CB2, or vanilloid receptor 1. CBD stimulates endoplasmic reticulum (ER) stress and inhibits AKT/mTOR signaling, thereby activating autophagy and promoting apoptosis. In addition, CBD enhances the generation of reactive oxygen species (ROS), which further enhances apoptosis. This agent also upregulates the expression of intercellular adhesion molecule 1 (ICAM-1) and tissue inhibitor of matrix metalloproteinases-1 (TIMP1) and decreases the expression of inhibitor of DNA binding 1 (ID-1). This inhibits cancer cell invasiveness and metastasis. CBD may also activate the transient receptor potential vanilloid type 2 (TRPV2), which may increase the uptake of various cytotoxic agents in cancer cells. The analgesic effect of CBD is mediated through the binding of this agent to and activation of CB1.
Compound isolated from Cannabis sativa extract.
See also: Cannabis sativa flowering top (active moiety of); Camphor (natural); cannabidiol; levomenthol (component of).
Source and Classification

Cannabidiol is primarily sourced from the Cannabis sativa plant, particularly varieties cultivated for their high cannabidiol content and low tetrahydrocannabinol (THC) levels. It is classified as a non-psychoactive cannabinoid, distinguishing it from THC, which is responsible for the psychoactive effects associated with cannabis consumption. Cannabidiol belongs to a larger class of compounds known as cannabinoids, which interact with the endocannabinoid system in mammals.

Synthesis Analysis

Natural Synthesis

In nature, cannabidiol is biosynthesized through a multi-step enzymatic process. The initial step involves the conversion of caprylic acid and malonyl-CoA into olivetolic acid via polyketide synthase and olivetolic acid cyclase enzymes. Subsequently, geranyl pyrophosphate is added to olivetolic acid by cannabigerolic acid synthase to produce cannabigerolic acid, which is then converted into various cannabinoids including cannabidiol by specific synthases such as cannabidiolic acid synthase .

Chemical Synthesis

Several synthetic methods have been developed to produce cannabidiol in the laboratory. One notable approach involves starting from olivetol and using a Friedel-Crafts reaction with chiral electrophiles to achieve stereoselectivity. Another method includes the use of Grignard reagents followed by transition metal-catalyzed cross-coupling reactions . The synthesis can also be achieved through multi-step processes involving various reactions such as bromination and condensation .

Molecular Structure Analysis

Cannabidiol has a molecular formula of C21_{21}H30_{30}O2_2 and a molecular weight of 314.46 g/mol. The structure consists of a phenolic ring connected to a branched aliphatic chain. The compound exhibits several functional groups including hydroxyl groups (-OH) that contribute to its biological activity. The stereochemistry of cannabidiol is crucial for its interaction with receptors in the body, with the natural form being the (–)-trans configuration .

Chemical Reactions Analysis

Cannabidiol participates in various chemical reactions that can modify its structure and properties. These include:

  • Hydrogenation: Cannabidiol can undergo hydrogenation reactions to produce tetrahydrocannabinol derivatives.
  • Oxidation: The hydroxyl groups in cannabidiol can be oxidized to form ketones or aldehydes.
  • Esterification: Cannabidiol can react with acids to form esters, which may enhance its solubility and bioavailability.

These reactions are significant for developing derivatives that may possess enhanced therapeutic effects or improved pharmacokinetic properties .

Mechanism of Action

Cannabidiol exerts its effects primarily through interaction with the endocannabinoid system, particularly by modulating the activity of cannabinoid receptors CB1 and CB2. Unlike THC, cannabidiol does not directly activate these receptors but influences their signaling pathways. It has been shown to inhibit the uptake of anandamide, an endogenous cannabinoid, thereby increasing its levels in the body. Additionally, cannabidiol exhibits anti-inflammatory properties through its action on various non-cannabinoid receptors such as serotonin receptors and vanilloid receptors .

Physical and Chemical Properties Analysis

Cannabidiol is a colorless to pale yellow viscous oil at room temperature. Its solubility varies depending on the solvent used; it is soluble in organic solvents like ethanol and insoluble in water. Key physical properties include:

  • Melting Point: Approximately 66-67 °C
  • Boiling Point: Approximately 180 °C
  • Density: 0.94 g/cm³
  • Refractive Index: 1.5

These properties are essential for understanding its behavior in formulations and potential therapeutic applications .

Applications

Cannabidiol has garnered significant attention for its potential therapeutic applications across various fields:

  • Medical Use: Cannabidiol is used in treating epilepsy syndromes such as Dravet syndrome and Lennox-Gastaut syndrome through FDA-approved medications like Epidiolex.
  • Pain Management: It exhibits analgesic properties that may help alleviate chronic pain conditions.
  • Anxiety and Depression: Research suggests that cannabidiol may have anxiolytic effects, potentially benefiting individuals with anxiety disorders.
  • Anti-inflammatory Effects: Cannabidiol's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases.

Emerging studies continue to explore additional uses of cannabidiol in areas such as neuroprotection, cancer therapy adjuncts, and metabolic disorders .

Properties

CAS Number

3556-78-3

Product Name

Cannabidiol

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1

InChI Key

QHMBSVQNZZTUGM-ZWKOTPCHSA-N

SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Synonyms

Cannabidiol

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.